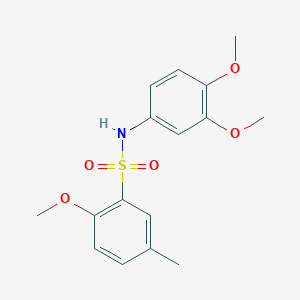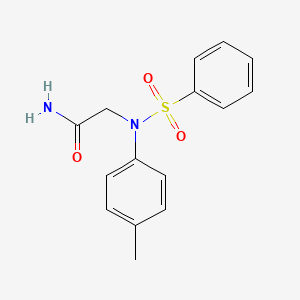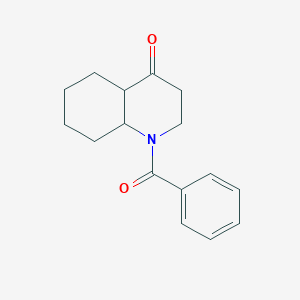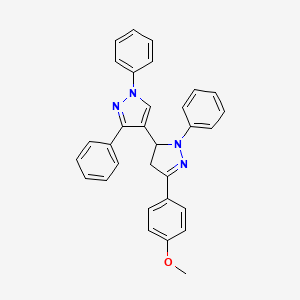
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as DMTS, is a sulfonamide compound with potential use in scientific research. DMTS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to selectively inhibit CAIX by binding to the active site of the enzyme. This leads to a decrease in the production of bicarbonate ions, which are essential for tumor growth and metastasis. In addition to its CAIX inhibitory activity, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its CAIX inhibitory and anti-inflammatory properties, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has also been found to exhibit antifungal activity and to inhibit the growth of certain bacteria. Furthermore, N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its selectivity for CAIX. This allows for specific inhibition of the enzyme without affecting other carbonic anhydrase isoforms. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its effectiveness in certain assays.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential area of investigation is the development of more potent and selective CAIX inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide. Additionally, further investigation into the anti-inflammatory and antifungal properties of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide could lead to the development of new therapeutic agents. Finally, the potential use of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide as an antioxidant and protective agent against oxidative stress warrants further investigation.
合成方法
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can be synthesized by reacting 3,4-dimethoxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and results in the formation of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide as a white solid.
科学研究应用
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide has been found to exhibit potential applications in scientific research. One of the primary uses of N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. Inhibition of CAIX can lead to a decrease in tumor growth and metastasis, making N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide a potential candidate for cancer treatment.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-14(21-3)16(9-11)23(18,19)17-12-6-8-13(20-2)15(10-12)22-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBXKQUEFPTLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-methoxy-5-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)
![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)



![3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5156988.png)
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5157005.png)

![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)

![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)